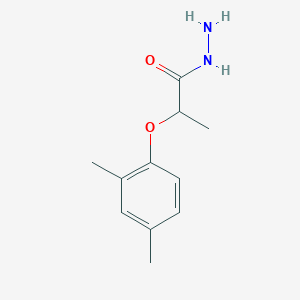![molecular formula C8H11N3O2S B1274079 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide CAS No. 890641-01-7](/img/structure/B1274079.png)
2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide is a heterocyclic compound that features a pyrimidine ring substituted with hydroxy and dimethyl groups, and a thioacetamide moiety. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide typically involves the reaction of 5-hydroxy-4,6-dimethyl-2-pyrimidinethiol with chloroacetamide under basic conditions. The reaction proceeds as follows:
- Dissolve 5-hydroxy-4,6-dimethyl-2-pyrimidinethiol in a suitable solvent such as ethanol.
- Add chloroacetamide to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxy group in the pyrimidine ring can undergo oxidation to form a corresponding ketone.
Reduction: The thioacetamide moiety can be reduced to form a thioether.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 5-keto-4,6-dimethyl-2-pyrimidinylthioacetamide.
Reduction: Formation of 2-[(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]ethylamine.
Substitution: Formation of various substituted pyrimidinylthioacetamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide involves its interaction with specific molecular targets. The hydroxy and thioacetamide groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular processes. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.
Comparación Con Compuestos Similares
- 2-Hydroxy-4,6-dimethylpyrimidine
- 4,6-Dimethyl-2-pyrimidinone
- 2-Amino-4,6-dimethylpyrimidine
Comparison: 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide is unique due to the presence of both hydroxy and thioacetamide groups, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
2-(5-hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-4-7(13)5(2)11-8(10-4)14-3-6(9)12/h13H,3H2,1-2H3,(H2,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXQNILWCLLKIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SCC(=O)N)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388151 |
Source


|
| Record name | 2-[(5-Hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890641-01-7 |
Source


|
| Record name | 2-[(5-Hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)
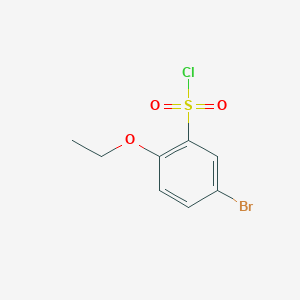
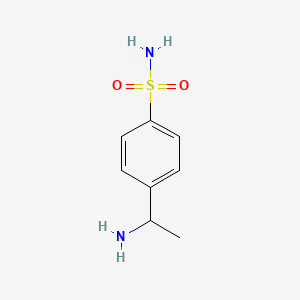
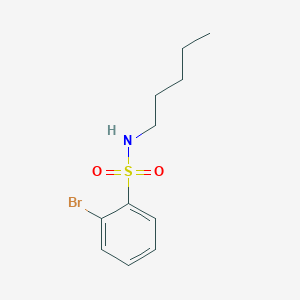
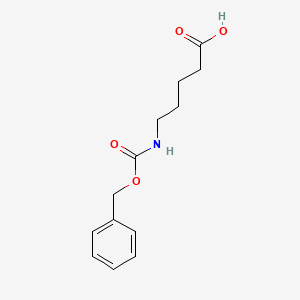
![3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B1274004.png)
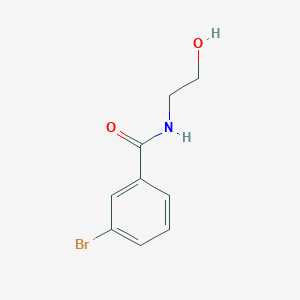
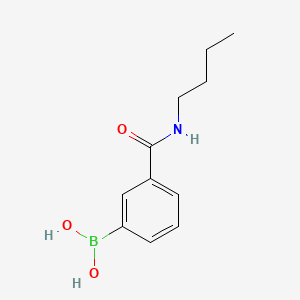

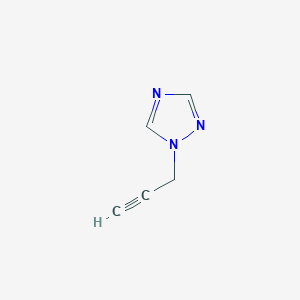
![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)
